molecular formula C13H15NO2 B1362570 Ethyl 2-methyl-3-indoleacetate CAS No. 21909-49-9

Ethyl 2-methyl-3-indoleacetate

Cat. No.: B1362570
CAS No.: 21909-49-9
M. Wt: 217.26 g/mol
InChI Key: SLEXJGHKKHQSDC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-indoleacetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-3-indoleacetate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxamate derivatives. These derivatives act as HDAC inhibitors, which are crucial in regulating gene expression by modifying the acetylation status of histones . The compound interacts with enzymes such as HDACs, inhibiting their activity and leading to increased acetylation of histones. This interaction can result in the activation of tumor suppressor genes and the inhibition of cancer cell proliferation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression . This can result in the activation of tumor suppressor genes and the suppression of oncogenes, ultimately inhibiting cancer cell proliferation and inducing apoptosis . Additionally, the compound may affect cell signaling pathways involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HDACs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to increased acetylation of histones . This change in acetylation status can alter the chromatin structure, making it more accessible for transcription factors and other regulatory proteins . As a result, the expression of genes involved in cell cycle regulation, apoptosis, and differentiation can be modulated .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDAC activity and induce changes in gene expression without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of hydroxamate derivatives . The compound interacts with enzymes such as HDACs, leading to the inhibition of their activity and subsequent changes in gene expression . Additionally, the compound may affect metabolic flux and metabolite levels, particularly in cancer cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on HDAC activity and gene expression . The localization and accumulation of the compound within specific tissues can also impact its therapeutic efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with HDACs and other biomolecules, ultimately affecting its ability to modulate gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-3-indoleacetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylindole-3-acetic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity starting materials and optimized reaction conditions to ensure high yields and product purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-3-indoleacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .

Comparison with Similar Compounds

Ethyl 2-methyl-3-indoleacetate can be compared with other similar compounds, such as:

  • 2-Methyl-3-indoleacetic acid
  • 1-Methyl-3-indoleacetic acid
  • 5-Methoxy-2-methyl-3-indoleacetic acid

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its acid counterparts. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

ethyl 2-(2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-16-13(15)8-11-9(2)14-12-7-5-4-6-10(11)12/h4-7,14H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEXJGHKKHQSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314853
Record name Ethyl 2-methyl-3-indoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21909-49-9
Record name 21909-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289352
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-methyl-3-indoleacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-3-indoleacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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